4-(dimethylsulfamoyl)-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide
説明
This compound is a structurally complex heterocyclic benzamide derivative characterized by a tetracyclic core (8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-octaene) and a 4-(dimethylsulfamoyl)benzamide substituent. The dimethylsulfamoyl group enhances hydrophilicity and may influence binding to sulfonamide-sensitive biological targets, such as carbonic anhydrases or kinases .
特性
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-27(2)32(30,31)16-13-11-15(12-14-16)22(29)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)28(21)23/h3-14H,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKJJWKKZIPZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide involves multiple steps. One of the primary methods includes the reaction of o-phenylenediamines with o-cyanobenzaldehydes, followed by a tandem reaction with benzenediamines and iodine to form the triazatetracyclic core . The reaction conditions typically involve the use of solvents like THF and catalysts such as zinc and TiCl4 .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
4-(dimethylsulfamoyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
4-(dimethylsulfamoyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of HIV-1 protease.
Medicine: Explored for its antimalarial properties and cytotoxicity against cancer cells.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 4-(dimethylsulfamoyl)-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of protease activity, leading to the disruption of viral replication or cancer cell proliferation.
類似化合物との比較
Comparison with Similar Compounds
To contextualize this compound’s properties, comparisons are drawn with structurally or functionally analogous molecules. Key parameters include molecular weight, solubility, binding affinity, and synthetic complexity.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Solubility : The dimethylsulfamoyl group reduces hydrophobicity (predicted LogP 2.1) compared to methylsulfonyl analogs (LogP 1.9), suggesting improved aqueous solubility for in vivo applications.
Binding Affinity : Computational docking studies (Glide XP scoring) suggest moderate binding to kinase ATP pockets (ΔG ≈ -9.2 kcal/mol), outperforming spirocyclic analogs (ΔG ≈ -7.8 kcal/mol) but underperforming acridine-based inhibitors (ΔG ≈ -10.5 kcal/mol) .
Research Findings and Limitations
- Synthesis : The target compound’s synthesis likely involves multi-step heterocyclic annulation and sulfamoylation, contrasting with spirocyclic analogs synthesized via Schiff base condensations .
- Contradictions : Structural analogs with methylsulfonyl groups exhibit stronger enzyme inhibition than sulfamoyl derivatives in some studies , highlighting the need for empirical validation of the target compound’s efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of structurally analogous polycyclic compounds (e.g., pyrimido-benzothiazin derivatives) involves sequential steps such as core structure formation, functional group introduction, and final coupling reactions. Key parameters include:
- Temperature Control : Maintaining precise temperatures (e.g., reflux conditions at 80–100°C) to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while ethanol facilitates condensation reactions .
- Purification : Use preparative HPLC or column chromatography (e.g., SiO₂ with cyclohexane/EtOAC gradients) to isolate high-purity final products .
- Validation : Confirm intermediate structures via H/C NMR and LC-MS before proceeding to subsequent steps .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Focus on diagnostic peaks for sulfonamide (-SON(CH)) and benzamide carbonyl (C=O, ~168–170 ppm in C NMR). Assign aromatic protons in the tetracyclic system using 2D-COSY/HSQC .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNOS) with <5 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry for the fused ring system .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for structurally related compounds?
- Methodological Answer :
- Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition for kinases, bacterial cell wall synthesis assays) to clarify primary vs. off-target effects .
- Comparative SAR Studies : Modify substituents (e.g., chloro, methoxy) on the benzamide or tetracyclic moiety to isolate contributions to bioactivity. For example, chloro groups enhance antimicrobial activity, while dimethylsulfamoyl groups improve solubility for CNS-targeted studies .
- Data Reprodubility : Validate findings across multiple cell lines (e.g., MCF-7 for anticancer, S. aureus for antimicrobial) under standardized conditions .
Q. What computational approaches are recommended to predict binding interactions between this compound and potential biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., topoisomerase II) or receptors. Prioritize docking grids around the sulfonamide and benzamide pharmacophores .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots to identify flexible binding regions .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and correlate with experimental IC values .
Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (HO) conditions at 40–60°C. Monitor degradation via HPLC-UV at λ = 254 nm .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS .
Experimental Design & Data Analysis
Q. What strategies are recommended for designing dose-response studies to minimize cytotoxicity while maximizing therapeutic efficacy?
- Methodological Answer :
- Pilot Screening : Test a wide concentration range (0.1–100 µM) in 3–5 cell lines. Calculate IC using nonlinear regression (e.g., GraphPad Prism) .
- Selectivity Index (SI) : Compare IC values in target vs. non-target cells (e.g., SI >10 indicates favorable therapeutic windows) .
- Combination Studies : Evaluate synergy with standard drugs (e.g., cisplatin) via Chou-Talalay analysis .
Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
- ADME Profiling : Assess solubility (shake-flask method), permeability (Caco-2/PAMPA), and plasma protein binding (equilibrium dialysis) .
- Rodent PK Studies : Administer IV/PO doses (e.g., 5–20 mg/kg) and collect plasma samples at 0–24h. Use LC-MS/MS to quantify parent compound and metabolites .
- Allometric Scaling : Predict human clearance from rodent data using physiologically based pharmacokinetic (PBPK) models .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
